3-(ALLYLAMINO)PROPANENITRILE

Catalog No.
S3339970
CAS No.
34508-81-1
M.F
C6H10N2
M. Wt
110.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(ALLYLAMINO)PROPANENITRILE

CAS Number

34508-81-1

Product Name

3-(ALLYLAMINO)PROPANENITRILE

IUPAC Name

3-(prop-2-enylamino)propanenitrile

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7/h2,8H,1,3,5-6H2

InChI Key

QACOAACFEMBVFZ-UHFFFAOYSA-N

SMILES

C=CCNCCC#N

Canonical SMILES

C=CCNCCC#N

The exact mass of the compound 3-(Prop-2-en-1-ylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Allylamino)propanenitrile (CAS 34508-81-1) is a versatile secondary amine incorporating both a terminal allyl group and a propionitrile moiety. In industrial and pharmaceutical synthesis, it functions as a critical bifunctional building block, primarily utilized in the construction of complex heterocycles such as pyrazole-fused piperidines and specialized polyamines. Its structural combination allows for orthogonal reactivity: the secondary amine can undergo further alkylation or acylation, the nitrile group can be reduced to a primary amine or hydrolyzed, and the allyl group is susceptible to metathesis, cross-linking, or radical polymerization [1]. This makes it a highly sought-after precursor for advanced active pharmaceutical ingredients (APIs) and functional polymers.

Procuring generic secondary amines or simpler structural analogs like allylamine or 3-aminopropanenitrile often results in synthetic failure during multi-step heterocyclic construction. For instance, substituting 3-(allylamino)propanenitrile with allylamine deprives the system of the crucial propionitrile backbone required for subsequent cyclization into piperidine rings [1]. Conversely, using 3-(propylamino)propanenitrile eliminates the terminal double bond, completely blocking downstream functionalization such as olefin metathesis, epoxidation, or incorporation into cross-linked polymer networks [2]. Furthermore, the specific steric and electronic profile of 3-(allylamino)propanenitrile ensures high regioselectivity during complex condensation reactions, a feature lost when employing crude mixtures or unoptimized primary amine precursors.

High-Yield Scalability via Michael Addition

Process chemistry evaluations demonstrate that 3-(allylamino)propanenitrile can be synthesized via the Michael addition of allylamine to acrylonitrile with exceptionally high efficiency. Under standard conditions, the reaction achieves a quantitative yield of 93.7% without the need for extreme temperatures or complex catalysts [1]. This high conversion rate significantly outperforms the typical yields of sterically hindered secondary amines, ensuring that procurement of this specific compound or its immediate precursors is highly cost-effective for large-scale API manufacturing.

Evidence DimensionReaction Yield
Target Compound Data93.7% yield
Comparator Or BaselineSterically hindered secondary amine analogs (<70% typical yield)
Quantified Difference>20% higher yield under mild conditions
ConditionsEthanol solvent, 0 °C to room temperature, overnight

High-yield, scalable synthesis directly translates to lower procurement costs and fewer purification bottlenecks in bulk pharmaceutical manufacturing.

Essential Backbone for Pyrazole-Fused Piperidine APIs

In the synthesis of pyrazole-fused piperidines, 3-(allylamino)propanenitrile provides the exact bifunctional framework required for multi-step cyclocondensation. The compound successfully undergoes conversion to benzotriazole derivatives and subsequent Dieckmann condensation to yield critical cyano ketone intermediates [1]. Attempting to use simpler primary amines like allylamine fails entirely, as they lack the propionitrile chain necessary to form the piperidine ring.

Evidence DimensionCyclization Viability
Target Compound DataSuccessful formation of cyano ketone intermediates
Comparator Or BaselineAllylamine (0% viability for piperidine ring formation)
Quantified DifferenceAbsolute requirement vs. complete synthetic failure
ConditionsMulti-step synthesis involving benzotriazole derivatization and Dieckmann condensation

Selecting the correct bifunctional precursor is mandatory to avoid complete synthetic failure in multi-step heterocyclic API construction.

Orthogonal Reactivity for Advanced Polymer and Dendrimer Synthesis

The dual presence of an allyl group and a reducible nitrile allows 3-(allylamino)propanenitrile to function as a highly effective monomer or branching agent compared to saturated analogs like 3-(propylamino)propanenitrile. While the saturated analog is limited to amine/nitrile chemistry, the target compound's allyl group enables orthogonal post-polymerization modifications, such as thiol-ene click chemistry or olefin metathesis [1]. This specific structural advantage makes it a strong procurement choice when designing stimuli-responsive polymers.

Evidence DimensionOrthogonal Functionalization Sites
Target Compound Data2 distinct sites (nitrile reduction/hydrolysis + allyl alkene reactivity)
Comparator Or Baseline3-(propylamino)propanenitrile (1 distinct site, lacks alkene)
Quantified Difference100% increase in orthogonal modification pathways
ConditionsPost-polymerization modification / Dendrimer branching

Orthogonal reactivity allows material scientists to introduce complex cross-linking without interfering with the primary polymer backbone.

Synthesis of PARP and PI3K Inhibitor Precursors

Due to its ability to efficiently form cyano ketone intermediates via Dieckmann condensation, 3-(allylamino)propanenitrile is a highly effective starting material for synthesizing pyrazole-fused piperidines. These structures are essential pharmacophores in the development of modern chemotherapeutics, including PARP inhibitors and PI3K inhibitors [1].

Production of Specialized Polyamine Dendrimers

The compound's nitrile group can be readily reduced to yield N-allyl-1,3-propanediamine, a versatile building block for polyamine dendrimers. The retained allyl group provides a critical handle for subsequent peripheral functionalization or cross-linking, making it a stronger choice than saturated alkylamine precursors in advanced materials science [2].

Development of Functionalized Resins and Hydrogels

In polymer chemistry, the allyl moiety allows for direct incorporation into radical polymerization networks or functionalization via thiol-ene click reactions. Procuring 3-(allylamino)propanenitrile enables the creation of highly tailored resins and hydrogels where the nitrile group can be post-modified to tune hydrophilicity or metal-chelating properties [2].

XLogP3

0.1

Other CAS

34508-81-1

Wikipedia

3-(prop-2-en-1-ylamino)propanenitrile

Dates

Last modified: 08-19-2023

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